Methyl succinyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylbutanedioyl dichloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2O2/c1-3(5(7)9)2-4(6)8/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGXLRRTBBCVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500977 | |
| Record name | 2-Methylbutanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44806-45-3 | |
| Record name | 2-Methylbutanedioyl dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Route Optimization for Methyl Succinyl Chloride and Its Derivatives
Preparation Pathways from Succinic Acid and Anhydride (B1165640) Precursors
The traditional and most common methods for preparing methyl succinyl chloride begin with either succinic acid or its anhydride. These precursors are subjected to a two-step process involving esterification followed by chlorination.
The initial step in this synthetic sequence is the conversion of succinic acid or succinic anhydride into its corresponding methyl ester. In the case of succinic acid, this is typically achieved through Fischer esterification, where the diacid is refluxed with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction proceeds to form dimethyl succinate (B1194679).
When starting with succinic anhydride, the process involves ring-opening of the anhydride with methanol. This reaction can be catalyzed by either acids or bases and yields monomethyl succinate. Subsequent esterification of the remaining carboxylic acid group is then required to obtain dimethyl succinate. A direct conversion to monomethyl succinate can be achieved by heating succinic anhydride in methanol.
| Precursor | Reagent | Catalyst | Product |
| Succinic Acid | Methanol | H₂SO₄ or HCl | Dimethyl Succinate |
| Succinic Anhydride | Methanol | Acid or Base | Monomethyl Succinate |
Once the methyl ester of succinic acid is obtained, the next step is the conversion of one of the ester groups into an acyl chloride. This is typically accomplished by reacting the dimethyl succinate with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), or phosphorus pentachloride (PCl₅).
The reaction of dimethyl succinate with thionyl chloride is a widely used method. This process selectively converts one of the ester groups to the acyl chloride, yielding this compound. The reaction is often carried out in an inert solvent and may require heating to proceed at a reasonable rate. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which helps to drive the reaction to completion.
Alternatively, the direct reaction of succinic anhydride with a chlorinating agent can also be employed to produce succinyl chloride, which can then be selectively reacted with methanol to yield this compound. However, controlling the selectivity of this reaction can be challenging.
Advanced Chloroacylation Strategies
To overcome some of the limitations of traditional methods, such as the use of harsh reagents and the generation of stoichiometric waste, advanced chloroacylation strategies are being explored.
Itaconic acid, an unsaturated dicarboxylic acid, can serve as a precursor for the synthesis of this compound derivatives. The double bond in itaconic acid and its esters can be subjected to hydrochlorination followed by esterification or vice versa. For instance, the addition of hydrogen chloride across the double bond of dimethyl itaconate can lead to the formation of a chloro-substituted succinate derivative, which can then be further transformed.
The development of catalytic systems for the synthesis of this compound is an area of active research. Catalysts can offer milder reaction conditions, improved selectivity, and reduced waste generation. For the conversion of carboxylic acids to acyl chlorides, catalytic amounts of N,N-dimethylformamide (DMF) are often used with thionyl chloride or oxalyl chloride. The DMF acts as a catalyst by forming a Vilsmeier reagent, which is a more reactive chlorinating agent.
Recent research has also explored the use of solid-supported catalysts and other Lewis acids to facilitate the chloroacylation reaction, aiming for easier separation and catalyst recycling.
Process Parameters and Reaction Control in Synthesis
The successful synthesis of this compound relies heavily on the careful control of various process parameters. These parameters influence the reaction rate, yield, and purity of the final product.
Key parameters that require precise control include:
Temperature: The temperature at which the esterification and chlorination reactions are carried out is critical. For esterification, reflux temperatures are typically employed. The chlorination step often requires careful temperature control to prevent side reactions and decomposition of the product.
Stoichiometry of Reagents: The molar ratio of the reactants, particularly the chlorinating agent to the methyl succinate, must be carefully controlled to ensure the selective formation of the mono-acyl chloride and to minimize the formation of succinyl chloride (the di-acyl chloride).
Reaction Time: Adequate reaction time is necessary to ensure complete conversion of the starting materials. The progress of the reaction is often monitored using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Solvent: The choice of solvent can significantly impact the reaction. Inert solvents such as dichloromethane, chloroform, or benzene (B151609) are commonly used for the chlorination step to prevent side reactions with the solvent.
Purification: After the reaction is complete, the this compound must be purified to remove unreacted starting materials, byproducts, and the chlorinating agent. Distillation under reduced pressure is the most common method for purification due to the relatively high boiling point and thermal sensitivity of the product.
The optimization of these parameters is essential for developing an efficient and scalable process for the production of high-purity this compound.
| Parameter | Influence on Synthesis | Typical Conditions |
| Temperature | Affects reaction rate and selectivity. | Esterification: Reflux; Chlorination: Controlled heating |
| Reagent Stoichiometry | Determines product distribution (mono- vs. di-acyl chloride). | Slight excess of chlorinating agent for mono-substitution. |
| Reaction Time | Ensures complete conversion. | Monitored by GC or NMR. |
| Solvent | Impacts reaction medium and side reactions. | Inert solvents like CH₂Cl₂ or CHCl₃ for chlorination. |
Influence of Reaction Conditions on Yield and Purity
The synthesis of this compound, a reactive acylating agent, is highly dependent on carefully controlled reaction conditions to ensure both high yield and purity. cymitquimica.com The primary route to its synthesis involves the chlorination of monomethyl succinate, which can be prepared from succinic anhydride and methanol. The chlorination step is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalyst.
Key parameters that influence the outcome of the synthesis include the choice of chlorinating agent, catalyst, solvent, reaction temperature, and duration. Research into analogous compounds, such as ethyl succinyl chloride, provides insight into effective reaction conditions. For instance, the synthesis of ethyl succinyl chloride from its corresponding monoester has been achieved with a 95% yield using thionyl chloride in dichloromethane, with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The reaction is typically conducted under an inert atmosphere to prevent hydrolysis of the highly moisture-sensitive acyl chloride product. cymitquimica.com
Table 1: Synthesis Conditions for an Analogous Acyl Chloride (Ethyl Succinyl Chloride)
| Parameter | Condition |
|---|---|
| Starting Material | Monoethyl succinate |
| Chlorinating Agent | Thionyl chloride |
| Catalyst | N,N-dimethylformamide (DMF) |
| Solvent | Dichloromethane |
| Temperature | 38°C |
| Reaction Time | 5 hours |
| Yield | 95% |
Data derived from a synthesis of a structurally similar compound, providing a model for this compound synthesis. chemicalbook.com
Optimization studies on the synthesis of the parent compound, succinyl chloride, from succinic anhydride and thionyl chloride, further underscore the impact of reaction variables. In this synthesis, zinc chloride (ZnCl₂) was used as a catalyst. thaiscience.info The findings revealed a direct correlation between the reaction time and the yield, up to an optimal point. The yield increased with longer reaction times, peaking at 6 hours. Beyond this duration, a decrease in yield was observed, likely due to the decomposition of the product. thaiscience.info This highlights the critical need to precisely control the reaction time to maximize product formation and minimize degradation.
Table 2: Effect of Reaction Time on Succinyl Chloride Yield
| Reaction Time (hours) | Yield (%) |
|---|---|
| 2 | 65 |
| 4 | 78 |
| 6 | 85 |
| 8 | 82 |
This data illustrates the optimization of reaction time for the synthesis of the parent compound, succinyl chloride, using ZnCl₂ as a catalyst. thaiscience.info
The amount of catalyst is another crucial factor. The same study demonstrated that the yield of succinyl chloride was sensitive to the quantity of zinc chloride used. An optimal catalyst loading was identified, beyond which no significant improvement in yield was noted. thaiscience.info Similarly, the choice of solvent can impact the reaction, with factors like reactant solubility and boiling point playing a role in the reaction kinetics and ease of product isolation. thaiscience.info
Scale-Up Considerations in Research Synthesis
Transitioning the synthesis of this compound from a laboratory benchtop to a larger, research-scale production involves addressing several challenges that are not always apparent in small-scale reactions. The primary goal is to maintain yield and purity while ensuring a safe and efficient process. Key considerations include mixing, thermal management, and reagent handling.
An investigation into scaling up the synthesis of succinyl chloride by a factor of 10 (from 10 g to 100 g of succinic anhydride) provides valuable insights applicable to its methyl ester derivative. thaiscience.info One of the most significant challenges identified was ensuring adequate mixing. In a larger reaction vessel, inefficient stirring can lead to non-uniform reaction conditions, causing localized overheating and the formation of byproducts, which ultimately lowers the yield. The study found that the yield was directly dependent on the speed of the mechanical stirrer, with higher speeds leading to improved results. thaiscience.info
Table 3: Effect of Stirrer Speed on Yield in Scale-Up Synthesis
| Stirrer Speed (rpm) | Yield (%) |
|---|---|
| 120 | 70 |
| 200 | 75 |
| 280 | 81 |
Data from a 10-fold scale-up in the synthesis of the parent compound, succinyl chloride, demonstrating the importance of efficient mixing. thaiscience.info
Furthermore, adjustments to reactant concentrations and addition rates are often necessary during scale-up. The research showed that increasing the concentration of the reactants by reducing the volume of solvent could lead to a higher yield. thaiscience.info However, this must be balanced with the solubility of the starting materials and the ability to control the reaction's exothermicity.
Heat management is another critical aspect. The conversion of a carboxylic acid or anhydride to an acyl chloride is often an exothermic process. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. This can lead to a runaway reaction if not properly controlled. Therefore, careful control of the addition rate of reagents and the use of an adequate cooling system are essential for maintaining the optimal reaction temperature and ensuring safety.
Finally, the handling of larger quantities of hazardous reagents, such as thionyl chloride, and the management of byproducts, like hydrogen chloride gas, pose significant safety and environmental challenges. google.com A robust scale-up plan must include appropriate engineering controls, such as performing the reaction in a well-ventilated fume hood and using gas scrubbers to neutralize acidic off-gases. The choice of less hazardous solvents and reagents, such as avoiding known carcinogens like benzene, is also a critical consideration for safer, more sustainable large-scale synthesis. thaiscience.infogoogle.com
Applications in Advanced Organic Synthesis
Reagent in Complex Natural Product Synthesis
The precise reactivity of methyl succinyl chloride makes it a useful building block in the synthesis of complex molecules, including analogs of natural products. Its ability to act as an acylating agent allows for the introduction of a four-carbon chain that can be further elaborated or can serve as a linker within a larger molecular framework.
Notable applications include its use in the synthesis of stable analogs of prostacyclin (PGI2), a potent but unstable natural product with significant antihypertensive and platelet aggregation-inhibiting properties. researchgate.net In the development of these complex analogs, this compound is employed to introduce a key structural component. researchgate.net Similarly, the reagent has been utilized in the synthesis of novel penicillin-type analogs, where it serves to modify the core structure of these important antibiotics. mdpi.com Another documented use involves the acylation of methyl N-allylanthranilate, demonstrating its utility in building precursors for more intricate heterocyclic systems. thieme-connect.de
Precursor for Pharmacologically Relevant Chemical Entities
This compound is a key reagent in the synthesis of prodrugs and derivatives of biologically active molecules. By converting a parent drug into a succinate (B1194679) ester, its physicochemical properties, such as solubility and stability, can be modified.
This compound and its ethyl analog, ethyl succinyl chloride, are instrumental in creating prodrugs of curcuminoids. Curcuminoids, such as curcumin, bisdemethoxycurcumin, and desmethoxycurcumin, are natural polyphenolic compounds with a range of pharmacological activities, but they often suffer from poor stability and bioavailability. nih.gov To address these limitations, researchers have developed succinate prodrugs by esterifying the phenolic hydroxyl groups of the curcuminoids. nih.govuni-goettingen.de
The reaction involves treating the parent curcuminoid with methyl or ethyl succinyl chloride in the presence of a base, such as 4-(N,N-dimethylamino)pyridine (DMAP), which acts as an activator. nih.gov This process yields the corresponding mono- or di-succinate esters in excellent yields. nih.govuni-goettingen.de These succinate prodrugs have demonstrated improved chemical stability compared to the parent compounds. nih.govuni-goettingen.de For instance, studies have shown that these derivatives are significantly more stable against hydrolytic degradation at physiological pH and can release the active curcuminoid in human plasma. nih.govuni-goettingen.de
| Parent Curcuminoid | Reactant | Resulting Prodrug | Yield |
|---|---|---|---|
| Curcumin | This compound | Curcumin methyl disuccinate | Excellent |
| Curcumin | Ethyl succinyl chloride | Curcumin ethyl disuccinate | Excellent |
| Bisdemethoxycurcumin | This compound | Bisdemethoxycurcumin methyl disuccinate | Excellent |
| Bisdemethoxycurcumin | Ethyl succinyl chloride | Bisdemethoxycurcumin ethyl disuccinate | Excellent |
| Desmethoxycurcumin | This compound | Desmethoxycurcumin methyl disuccinate | Excellent |
| Desmethoxycurcumin | Ethyl succinyl chloride | Desmethoxycurcumin ethyl disuccinate | Excellent |
In the field of immunoanalytical research, haptens—small molecules that can elicit an immune response when attached to a large carrier such as a protein—are essential. The synthesis of these haptens often requires the derivatization of a target molecule to enable its conjugation to the carrier. This compound is a key reagent for this purpose, specifically in the preparation of hemisuccinate derivatives.
Development of Chemical Probes and Research Tools
The development of chemical probes and tools for bioconjugation relies on reagents that can link different molecular fragments together. This compound is a precursor for creating succinyl linkers, which are valued for their utility in connecting a ligand or reporter molecule to a biomolecule, such as a protein or an oligonucleotide.
The succinyl linker, a simple four-carbon chain, is advantageous due to its optimal length, which can minimize steric hindrance that might otherwise interfere with molecular interactions. nih.gov In the synthesis of oligonucleotide conjugates, for instance, a succinyl linker attached to the 2' position of a deoxyuridine residue serves to connect ligands into the minor groove of the DNA or RNA strand. nih.gov This strategic placement allows the attached ligand to function with minimal disturbance to the oligonucleotide's base-pairing capabilities. nih.gov While this can be achieved through multi-step procedures starting from succinic acid or its anhydride (B1165640), this compound offers a more direct route for acylating a nucleophilic handle (like an amine) on a target molecule, thereby installing the methyl-protected succinyl linker in a single step. The resulting ester can then be hydrolyzed to reveal the carboxylic acid necessary for further conjugation. This approach is a fundamental strategy in creating bespoke chemical probes for studying biological systems.
Interactions with Biological Systems and Enzymatic Pathways at the Molecular Level
Methyl Succinyl Group as a Post-Translational Modification
Protein succinylation is a significant post-translational modification (PTM) where a succinyl group is covalently attached to a lysine (B10760008) residue on a protein. This process can occur either enzymatically, catalyzed by succinyltransferases, or non-enzymatically through the direct reaction of succinyl-CoA with lysine residues. The addition of the succinyl group, which has a mass of approximately 100.02 Daltons, is considerably bulkier than other common PTMs like acetylation (42.0106 Da) or dimethylation (28.0313 Da). nih.gov This size difference can lead to more significant conformational changes in the modified protein.
A key feature of succinylation is the charge alteration it imparts. Lysine residues are positively charged at physiological pH. The addition of a succinyl group neutralizes this positive charge and introduces a negative charge due to the carboxylate group. nih.gov This charge reversal is a more drastic change than the charge neutralization seen in acetylation and is comparable to the two-unit charge shift observed in phosphorylation. royalsocietypublishing.org Consequently, succinylation can profoundly impact a protein's structure, stability, and function by altering electrostatic interactions within the protein and with other molecules. nih.govnih.gov
Research has identified thousands of succinylation sites on a multitude of proteins, particularly within the mitochondria, indicating its widespread regulatory role in cellular processes. nih.govresearchgate.net This modification has been implicated in the regulation of various metabolic pathways and has been linked to several diseases, including those affecting the liver, heart, and lungs. nih.govrowan.edu
Table 1: Comparison of Common Post-Translational Modifications
| Modification | Added Group | Mass (Da) | Charge Change on Lysine |
| Succinylation | Succinyl | 100.02 | Positive to Negative |
| Acetylation | Acetyl | 42.0106 | Positive to Neutral |
| Dimethylation | Dimethyl | 28.0313 | Positive (no change) |
| Phosphorylation | Phosphate | 79.98 | Neutral to Negative (on Ser, Thr, Tyr) |
Research on Enzymes Removing Methyl Succinyl Groups (Deacylases)
The reversibility of protein succinylation is crucial for its role in dynamic cellular regulation. This reversibility is maintained by a class of enzymes known as deacylases, which catalyze the removal of the succinyl group from lysine residues. A prominent family of enzymes involved in this process is the sirtuins, a class of NAD+-dependent protein deacylases.
Among the seven mammalian sirtuins (SIRT1-7), SIRT5, which is primarily located in the mitochondria, has been identified as a potent desuccinylase. royalsocietypublishing.org While SIRT5 exhibits weak deacetylase activity, it efficiently hydrolyzes negatively charged lysine modifications such as succinylation, malonylation, and glutarylation. royalsocietypublishing.org The substrate specificity of SIRT5 is attributed to the presence of specific amino acid residues, namely tyrosine (Y102) and arginine (R105), within its active site, which can accommodate the negatively charged succinyl group. royalsocietypublishing.org
The deficiency of SIRT5 has been shown to lead to hypersuccinylation of numerous mitochondrial proteins, affecting various metabolic pathways, including the tricarboxylic acid (TCA) cycle, fatty acid metabolism, and amino acid metabolism. royalsocietypublishing.org This highlights the critical role of SIRT5 in maintaining cellular homeostasis by regulating the landscape of protein succinylation.
To study the activity and specificity of deacylases like SIRT5, researchers design and synthesize specific substrates for use in various biochemical assays. These substrates are typically short peptides that mimic the sequence of a known succinylated protein, with a succinylated lysine residue incorporated.
One common approach is the synthesis of succinylated peptide substrates . For instance, peptides derived from histone H3 with a succinylated lysine at position 9 (H3K9suc) have been synthesized and used to measure the desuccinylase activity of SIRT5. rsc.org The removal of the succinyl group can be detected and quantified using methods like liquid chromatography-mass spectrometry (LC-MS). rsc.org
To facilitate more convenient and high-throughput screening, fluorogenic substrates have been developed. These substrates incorporate a fluorescent reporter group that is quenched when the lysine is succinylated. Upon removal of the succinyl group by a deacylase, the fluorescence is unquenched, providing a measurable signal. For example, fluorogenic small-molecule substrates containing a succinylated lysine analog have been synthesized and tested against various sirtuin isoforms. rsc.org
Another sophisticated method involves the use of Förster Resonance Energy Transfer (FRET) . assaygenie.com In a FRET-based assay, a donor fluorophore and a quencher molecule are placed on opposite ends of a peptide substrate containing a succinylated lysine. In the intact substrate, the quencher suppresses the donor's fluorescence. Deacylase activity leads to a conformational change or cleavage of the peptide, separating the donor and quencher and resulting in an increase in fluorescence. nih.govassaygenie.com
The design of these substrates is crucial for accurately characterizing the kinetic parameters and inhibitor sensitivities of deacylases, which is essential for understanding their biological roles and for the development of potential therapeutic agents.
Succinyl-Coenzyme A (succinyl-CoA) transferases are a class of enzymes that catalyze the transfer of a CoA moiety from a donor molecule, often succinyl-CoA, to an acceptor carboxylate molecule. These enzymes play vital roles in various metabolic pathways, including the TCA cycle and ketone body metabolism.
CoA-transferases are broadly classified into different families based on their structure and catalytic mechanisms. acs.org Class I CoA-transferases, for example, function via a ping-pong mechanism. This mechanism involves the formation of a covalent enzyme intermediate. The reaction proceeds in two half-reactions. In the first, the acyl-CoA substrate binds to the enzyme, and the acyl group is transferred to a catalytic glutamate (B1630785) residue on the enzyme, forming a high-energy acyl-glutamyl anhydride (B1165640) intermediate and releasing the first product, CoA. In the second half-reaction, the carboxylate substrate binds to the enzyme and attacks the anhydride intermediate, leading to the formation of the new acyl-CoA product and regeneration of the free enzyme.
Mechanistic studies of enzymes like succinyl-CoA:acetate CoA-transferase from Acetobacter aceti have provided detailed insights into the catalytic process. acs.org These studies have revealed the importance of specific active site residues in substrate binding and catalysis. For instance, the binding of the CoA moiety of the substrate is thought to induce a conformational change in the enzyme that brings the catalytic glutamate into close proximity with the thioester bond of the substrate, facilitating nucleophilic attack. acs.org
The catalytic efficiency of these enzymes is remarkable. The binding energy of the coenzyme A portion of the substrate is utilized to increase the catalytic rate by orders of magnitude compared to the uncatalyzed reaction. acs.org The study of the kinetics and mechanisms of these transferases is essential for understanding how they achieve their catalytic power and specificity, and how they are regulated within metabolic networks.
Computational and Theoretical Chemistry Approaches
Quantum Chemical Calculations of Methyl Succinyl Chloride Reactivity
Quantum chemical calculations, particularly methods rooted in density functional theory (DFT), are instrumental in elucidating the intricate details of chemical reactions. mdpi.comnih.gov These calculations can map out reaction pathways, determine the energies of transition states, and analyze the electronic properties of molecules to predict their chemical behavior. mdpi.comrsc.org
The high reactivity of this compound, primarily at the acyl chloride group, makes it an excellent candidate for mechanistic studies using quantum chemistry. cymitquimica.com Its reactions, such as nucleophilic acyl substitution, can be modeled to understand the step-by-step process of bond breaking and formation.
Computational chemists can model the reaction of this compound with a nucleophile (e.g., water, an alcohol, or an amine). By calculating the potential energy surface of the reaction, it is possible to identify the lowest-energy path from reactants to products. This path includes the transition state, which is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction. rsc.org The energy of this transition state (the activation energy) is crucial for predicting the reaction rate. For instance, in the hydrolysis of this compound, calculations would model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent elimination of a chloride ion and a proton.
Quantum chemical calculations have been successfully used to predict the reactivity of various electrophiles, such as α,β-unsaturated carbonyls, by calculating the transition-state barriers for their reactions with model nucleophiles. rsc.org A similar approach can be applied to this compound to compare its reactivity with different nucleophiles or to understand the effect of substituents on the reaction rate.
Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Attack on this compound Note: This table is illustrative, based on general principles of acyl chloride reactivity, as specific computational studies on this compound are not widely available.
| Nucleophile | Reaction Type | Solvent Model | Computational Method | Calculated Activation Energy (kcal/mol) |
| H₂O | Hydrolysis | PCM (Water) | B3LYP/6-31G | 15.2 |
| CH₃OH | Methanolysis | PCM (Methanol) | B3LYP/6-31G | 14.5 |
| NH₃ | Aminolysis | PCM (Acetonitrile) | B3LYP/6-31G** | 11.8 |
The electronic structure of a molecule is key to its reactivity. mdpi.com Quantum chemical methods can calculate various properties that act as reactivity descriptors. For this compound, analysis would focus on the distribution of electron density. The carbon atom of the acyl chloride group is highly electrophilic due to the strong electron-withdrawing effects of both the chlorine and oxygen atoms. This is reflected in a large positive partial atomic charge calculated for this carbon, identifying it as the primary site for nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is another powerful tool. The reactivity of this compound would be analyzed by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). As an electrophile, the energy and shape of its LUMO are of particular interest. The LUMO is expected to be localized on the carbonyl carbon of the acyl chloride, indicating that this is where an incoming nucleophile's HOMO will interact most favorably. The energy of the LUMO can be correlated with the compound's electrophilicity; a lower LUMO energy generally implies higher reactivity toward nucleophiles. mdpi.com
Conceptual DFT provides additional descriptors like the Fukui function, which can predict the most reactive sites in a molecule for nucleophilic, electrophilic, or radical attack. mdpi.com For this compound, these calculations would quantitatively confirm the acyl chloride carbon as the most susceptible site for nucleophilic attack.
Molecular Dynamics Simulations of this compound in Solvation
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior in condensed phases, such as in solution. bohrium.comresearchgate.net For a reactive species like this compound, MD simulations are invaluable for understanding how solvent molecules arrange themselves around the solute and how this "solvation shell" influences its stability and reactivity. researchgate.netresearchgate.net
An MD simulation of this compound in an aqueous environment would involve placing a model of the molecule in a box of simulated water molecules. mdpi.com The simulation would then calculate the trajectories of all atoms over a period of picoseconds to nanoseconds. Analysis of these trajectories can reveal:
Solvation Structure: How water molecules orient themselves around the polar and nonpolar parts of this compound. It is expected that water molecules would form hydrogen bonds with the carbonyl oxygens and interact favorably with the polar ester and acyl chloride groups.
Solvent Dynamics: The residence time of water molecules in the first solvation shell, indicating the strength of the solute-solvent interactions.
Conformational Flexibility: How the molecule flexes and rotates in solution. The succinate (B1194679) backbone allows for considerable conformational freedom, and MD simulations can explore the preferred conformations in a given solvent.
This information is critical because the solvent can significantly impact reaction rates by stabilizing or destabilizing reactants, transition states, and products. researchgate.net For example, polar protic solvents would be expected to stabilize the charge separation that develops in the transition state of a nucleophilic acyl substitution, thereby accelerating the reaction.
Ligand-Protein Docking Studies for Methyl Succinyl Derivatives in Enzymatic Contexts
While this compound itself is too reactive for most biological applications, its derivatives, particularly those formed by reacting the acyl chloride with a nucleophile, could be studied as potential ligands for proteins. Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govajol.info
In an enzymatic context, derivatives of succinate are common intermediates in metabolism. For example, succinyl-CoA synthetase is an enzyme that catalyzes the reversible reaction of succinyl-CoA to succinate. nih.govnih.govresearchgate.net A hypothetical derivative, such as a methyl succinyl-cysteamine conjugate (forming a thioester analogous to CoA), could be docked into the active site of succinyl-CoA synthetase to predict its binding mode and affinity.
The docking process involves:
Obtaining the 3D structure of the target enzyme, often from a protein database like the Protein Data Bank (PDB). researchgate.net
Generating a 3D model of the methyl succinyl derivative.
Using a docking algorithm to systematically explore possible binding poses of the ligand within the enzyme's active site.
Scoring the poses based on a function that estimates the binding affinity (e.g., in kcal/mol). The score typically accounts for factors like hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov
Such studies can guide the design of enzyme inhibitors or probes to study enzyme function. For instance, docking could reveal key amino acid residues that interact with the succinyl moiety, providing a rationale for designing more potent or selective ligands. nih.govresearchgate.net
Table 2: Example of Docking Results for a Hypothetical Methyl Succinyl Derivative Note: This table is for illustrative purposes, showing typical data obtained from a molecular docking study.
| Target Enzyme | Ligand | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Succinyl-CoA Synthetase (E. coli) | Methyl Succinyl-Cysteamine | AutoDock Vina | -7.8 | His246, Arg325, Val25 |
| Adenylosuccinate Lyase | N-adenosyl-methylsuccinamide | GOLD | -8.2 | Ser150, Gln212 |
Advanced Analytical Methodologies for Research on Methyl Succinyl Chloride and Its Products
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the parent compound and offers structural information through the analysis of its fragmentation patterns.
The molecular formula of methyl succinyl chloride is C₅H₇ClO₃, giving it a molecular weight of approximately 150.56 g/mol . fishersci.com In a mass spectrum, the molecular ion peak (M⁺) would be observed, taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), which results in two peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1.
Common fragmentation pathways for this compound would involve the loss of characteristic neutral fragments. Cleavage adjacent to the carbonyl groups is typical. Key fragmentation patterns include the loss of the chlorine radical (•Cl), the methoxy (B1213986) radical (•OCH₃), or a neutral molecule of hydrogen chloride (HCl). The formation of stable acylium ions is a dominant process.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Fragment Lost |
| 150/152 | [CH₃OOCCH₂CH₂COCl]⁺ | (Molecular Ion) |
| 119 | [CH₃OOCCH₂CH₂CO]⁺ | •Cl |
| 115 | [ClOCCH₂CH₂]⁺ | •COOCH₃ |
| 84 | [CH₂CH₂CO]⁺• (?) | HCl + •OCH₃ |
| 59 | [COOCH₃]⁺ | •CH₂CH₂COCl |
| 55 | [CH₂CHCO]⁺ | Not specified |
Note: The fragmentation data is based on typical fragmentation patterns of acyl chlorides and esters and analysis of the related compound, succinyl chloride. chemicalbook.com
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for separating components of a mixture and are widely used to monitor the progress of reactions involving this compound and to determine the purity of the final products.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile products derived from this compound, such as succinylcholine (B1214915) chloride. By employing different column chemistries and mobile phases, HPLC can effectively separate the main product from starting materials, by-products, and degradation products.
For instance, in the quality control of succinylcholine chloride, various HPLC methods have been developed. A common approach is reverse-phase (RP) HPLC, often using a C18 column. drugfuture.com However, due to the highly polar nature of succinylcholine and its related impurities like succinic acid and succinylmonocholine, Hydrophilic Interaction Liquid Chromatography (HILIC) has also been shown to provide excellent separation and resolution. sielc.com
Reaction monitoring can be performed by taking aliquots from the reaction mixture over time and analyzing them by HPLC to measure the consumption of reactants and the formation of products. For purity assessment, the area of the main product peak is compared to the total area of all peaks in the chromatogram.
Table 4: Example HPLC Conditions for Analysis of Succinylcholine Chloride Products
| Parameter | Method 1 (HILIC) sielc.com | Method 2 (Ion-Pair RP) drugfuture.com |
| Column | COSMOSIL HILIC, 250 x 4.6 mm, 5 µm | Pursuit XRs C18, 250 mm × 4.6 mm, 5µm or equivalent L1 packing |
| Mobile Phase | Isocratic: 30% Phosphate buffer (pH 4.0, 0.05 M) in Acetonitrile | Isocratic: Acetonitrile and a buffer of 1-pentanesulfonic acid, sodium chloride, and sulfuric acid |
| Flow Rate | Not specified, but typical is 1.0 mL/min | ~1.0 mL/min |
| Detector | UV at 214 nm | UV at 214 nm |
| Application | Quantification of succinylcholine and impurities (succinic acid, succinylmonocholine) | Identification and quantification of related substances and impurities in succinylcholine chloride injection |
Thermal Analysis for Reaction Progression and Material Characterization
Thermal analysis techniques are pivotal in assessing the thermal stability and phase behavior of polymeric materials derived from this compound. By monitoring changes in material properties as a function of temperature, researchers can gain insights into the structure and performance of these substances.
Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of materials. ncl.res.in It measures the change in mass of a sample as it is heated at a controlled rate. ncl.res.in This analysis is particularly useful for characterizing polymers, such as polyesters or polyamides, that can be synthesized using this compound as a reactant.
The process involves heating a small sample in a controlled atmosphere (e.g., nitrogen or air) and continuously recording its mass. The resulting TGA curve plots mass loss against temperature. The onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass are key parameters obtained from a TGA thermogram. researchgate.net For instance, in the study of unsaturated polyester (B1180765) resins incorporating succinic acid, TGA was employed to evaluate the thermal stability of the cured materials.
Below is a table illustrating typical TGA data for bio-based unsaturated polyester resins, which are analogous to polymers that could be synthesized from this compound derivatives.
| Polymer Sample | Onset Decomposition Temperature (Tonset) (°C) | Temperature at 10% Weight Loss (T10%) (°C) | Temperature at 50% Weight Loss (T50%) (°C) | Char Residue at 600°C (%) |
| Poly(ethylene succinate (B1194679)/maleate) | 280 | 320 | 380 | 15 |
| Poly(propylene succinate/maleate) | 275 | 315 | 375 | 18 |
| Poly(butylene succinate/maleate) | 290 | 330 | 390 | 12 |
This data is representative of polyesters derived from succinic acid and is intended to be illustrative for materials derived from this compound.
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal transitions of a material. thermofisher.com It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. thermofisher.com DSC is widely used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of polymers. thermofisher.com
For polymers synthesized using this compound, such as poly(ester-anhydrides) or polyamides, DSC provides valuable information about their amorphous or crystalline nature. The glass transition temperature indicates the transition from a rigid, glassy state to a more flexible, rubbery state. The melting temperature is characteristic of crystalline domains within the polymer.
The following table presents representative DSC data for poly(ester-anhydrides) based on succinic acid, which serves as a model for compounds that could be derived from this compound.
| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) |
| Poly(ricinoleic acid succinate) | -10.5 | 45.2 |
| Poly(hydroxystearic acid succinate) | 5.3 | 68.7 |
| Poly(hydroxyoctanoic acid succinate) | -2.1 | 55.4 |
This data is derived from studies on related poly(ester-anhydrides) and illustrates the type of information obtainable for derivatives of this compound.
Elemental Analysis for Stoichiometric Determination
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For products synthesized from this compound, elemental analysis is crucial for verifying the stoichiometry of the resulting molecules, ensuring that the reaction has proceeded as expected and that the final product has the correct elemental ratios. researchgate.netthermofisher.com
This technique typically involves the combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (e.g., CO2, H2O, N2) are then separated and quantified, allowing for the determination of the percentage of carbon, hydrogen, nitrogen, and other elements in the original sample. thermofisher.com The experimentally determined elemental percentages are then compared to the theoretical values calculated from the expected molecular formula. A close agreement between the observed and calculated values confirms the proposed structure and stoichiometry of the synthesized compound. researchgate.net
For example, in the synthesis of a polyamide from a diamine and a diacid chloride (a reaction analogous to those involving this compound), elemental analysis can confirm that the monomers have combined in the expected 1:1 molar ratio. researchgate.net
The table below provides a hypothetical example of elemental analysis data for a polyester synthesized from this compound and a diol, demonstrating how the experimental results are compared with theoretical values.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 55.81 | 55.75 |
| Hydrogen (H) | 5.85 | 5.91 |
| Oxygen (O) | 38.34 | 38.34 |
This data is illustrative and represents a hypothetical polyester product to demonstrate the application of elemental analysis.
Q & A
Q. What are the standard laboratory methods for synthesizing methyl succinyl chloride, and how are reaction conditions optimized?
this compound is typically synthesized via the reaction of methyl succinate with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride . Key steps include:
- Reagent stoichiometry : A 1:2 molar ratio of methyl succinate to SOCl₂ ensures complete conversion .
- Catalysis : Adding catalytic dimethylformamide (DMF) accelerates the reaction by generating reactive intermediates (e.g., iminium chlorides) .
- Purification : Post-reaction, excess reagents are removed under reduced pressure, followed by distillation or chromatography to isolate the product.
Optimization considerations : Temperature control (room temperature to 60°C) minimizes side reactions like hydrolysis. Solvent choice (e.g., dichloromethane) balances reactivity and solubility .
Q. How is this compound characterized to confirm structural identity and purity?
Standard analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify acyl chloride peaks (e.g., carbonyl resonance at ~170 ppm) and absence of unreacted succinate .
- Infrared Spectroscopy (IR) : A sharp peak near 1800 cm⁻¹ confirms the C=O stretch of the acyl chloride group .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile impurities (e.g., residual thionyl chloride) .
- Elemental Analysis : Validates empirical formula (C₅H₆Cl₂O₂) .
Advanced Research Questions
Q. What mechanistic challenges arise in esterification reactions using this compound, and how are competing pathways controlled?
this compound’s high reactivity can lead to:
- Hydrolysis : Trace moisture generates succinic acid byproducts. Solutions include rigorous solvent drying (e.g., molecular sieves) and inert-atmosphere techniques .
- Nucleophilic competition : In reactions with alcohols or amines, steric hindrance at the α-carbon may favor mono- vs. bis-functionalization. Kinetic studies using stopped-flow IR or Hammett plots help elucidate selectivity .
- Intermediate stability : Transient intermediates (e.g., mixed anhydrides) can form under suboptimal conditions. Real-time monitoring via in-situ FTIR or Raman spectroscopy aids in pathway identification .
Q. How do solvent polarity and temperature affect the stability of this compound during long-term storage or extended reactions?
- Solvent effects : Non-polar solvents (e.g., hexane) reduce hydrolysis rates compared to polar aprotic solvents (e.g., acetonitrile) due to lower water miscibility .
- Temperature : Storage at 0–6°C under inert gas (argon) extends shelf life, while elevated temperatures (>40°C) accelerate decomposition. Stability assays using accelerated thermal degradation studies (e.g., Arrhenius modeling) predict degradation kinetics .
- Decomposition products : GC-MS analysis identifies succinic anhydride and methyl chloride as primary breakdown products, necessitating periodic purity checks .
Q. What strategies are employed to resolve contradictions in reported reaction yields for this compound derivatives?
Discrepancies often stem from:
- Impurity profiles : Variations in starting material purity (e.g., residual DMF in thionyl chloride) alter reaction efficiency. Cross-lab validation using standardized reagent batches reduces variability .
- Analytical thresholds : Lower detection limits for byproducts (e.g., using high-resolution LC-MS ) clarify yield discrepancies .
- Reaction scaling : Pilot-scale reactions may exhibit differing mass transfer dynamics compared to bench-scale. Microreactor systems improve reproducibility by enhancing mixing and heat transfer .
Methodological Best Practices
- Reproducibility : Document reaction parameters (e.g., stirring rate, solvent grade) in full to align with journal guidelines (e.g., Beilstein Journal of Organic Chemistry’s experimental reporting standards) .
- Data presentation : Use tables to compare reaction conditions (e.g., Table 1) and figures to illustrate mechanistic pathways .
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Reaction Temp. | 25–40°C | In-situ IR monitoring |
| SOCl₂ Purity | ≥99.5% | Titration with AgNO₃ |
| Storage Condition | 0–6°C under Argon | Monthly GC-MS checks |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
